molecular formula C12H17ClN2 B2823360 1-[(3-Chlorophenyl)methyl]-4-methylpiperazine CAS No. 414882-30-7

1-[(3-Chlorophenyl)methyl]-4-methylpiperazine

Cat. No.: B2823360
CAS No.: 414882-30-7
M. Wt: 224.73
InChI Key: OGAUFGXOYSULRR-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-methylpiperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.

    1-(4-Methylphenyl)piperazine: Similar structure but has a methyl group on the phenyl ring instead of the piperazine ring.

    1-(3-Trifluoromethylphenyl)piperazine: Similar structure but has a trifluoromethyl group instead of a chlorophenyl group.

Uniqueness

1-[(3-Chlorophenyl)methyl]-4-methylpiperazine is unique due to the specific combination of the chlorophenyl and methyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAUFGXOYSULRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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